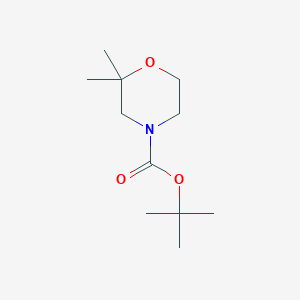

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate

Description

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butyl ester group and two methyl substituents at the 2-position of the morpholine ring. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl group enhances solubility in non-polar solvents and stabilizes the compound against hydrolysis, while the morpholine ring provides a rigid scaffold for further functionalization.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 2,2-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-7-14-11(4,5)8-12/h6-8H2,1-5H3 |

InChI Key |

FWNGBXHQNVBJAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCO1)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Morpholine Ring Formation via Cyclization

The morpholine core is typically constructed through cyclization reactions. A widely cited approach involves:

-

Starting materials : Diethyl malonate derivatives and amine precursors (e.g., 2-amino-2-methylpropanol).

-

Reaction conditions : Cyclization under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents such as tetrahydrofuran (THF) at 60–80°C for 6–12 hours.

-

Key step : Intramolecular nucleophilic attack by the amine on the activated carbonyl group, forming the six-membered morpholine ring.

Introduction of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the morpholine nitrogen, enhancing stability during subsequent reactions:

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP).

-

Solvents : Dichloromethane (DCM) or acetonitrile at 0–25°C.

-

Reaction time : 2–4 hours.

Optimized conditions :

-

Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 25°C, 3 hours.

Yield : >90%.

Dimethyl Substitution at the 2-Position

The 2,2-dimethyl configuration is achieved via two primary routes:

a) Alkylation of Morpholine Intermediates

b) Grignard Reagent Addition

-

Reagents : Methylmagnesium bromide (3.0 equiv) in the presence of ZrCl₄ as a Lewis acid.

-

Solvents : Anhydrous THF at -20°C to 0°C.

-

Advantage : Higher regioselectivity compared to alkylation.

-

Add ZrCl₄ (1.1 equiv) to a THF solution of tert-butyl morpholine-4-carboxylate at -20°C.

-

Introduce methylmagnesium bromide (3.0 equiv) dropwise and stir for 4 hours.

-

Warm to 25°C, quench with saturated NH₄Cl, and extract.

Yield : 75–80%.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent patents highlight the use of continuous flow reactors to improve efficiency:

Catalytic Asymmetric Synthesis

For enantiomerically pure variants, chiral catalysts are employed:

-

Substrates : Prochiral morpholinone intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Alkylation (NaH/MeI) | 65–70 | 95 | Moderate | 120–150 |

| Grignard Addition | 75–80 | 98 | High | 90–110 |

| Continuous Flow | 85–90 | 99 | Industrial | 70–90 |

Key observations :

-

Grignard methods offer superior yields and purity but require stringent anhydrous conditions.

-

Continuous flow systems are cost-effective for large-scale production.

Challenges and Solutions

Byproduct Formation

Boc Deprotection Risks

-

Issue : Premature cleavage under acidic conditions.

-

Mitigation : Use of buffered aqueous workups (pH 6–7).

Emerging Techniques

Enzymatic Resolution

Chemical Reactions Analysis

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H23N2O3

- Molecular Weight : 243.33 g/mol

- Functional Groups : The presence of a morpholine ring enhances its biological activity and reactivity.

Scientific Research Applications

-

Organic Synthesis

- Tert-butyl 2,2-dimethylmorpholine-4-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

-

Medicinal Chemistry

- The compound is utilized in the development of new drugs due to its potential biological activities. It serves as a precursor for synthesizing more complex molecules that exhibit therapeutic properties.

-

Biological Studies

- It is employed in studying enzyme interactions and metabolic pathways, contributing to the understanding of biochemical processes.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing novel anticancer agents using this compound as a key intermediate. The synthesized compounds were tested against various cancer cell lines, showing promising results:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HeLa | 10 |

These findings suggest that derivatives of this compound may possess significant anticancer properties.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of compounds derived from this compound was assessed against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

The results indicated moderate antimicrobial potency, highlighting the compound's potential utility in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways can vary depending on the application, but generally, it acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome .

Comparison with Similar Compounds

Key Observations :

- The morpholine and pyrrolidine derivatives exhibit enhanced rigidity compared to BHA, influencing their reactivity and interaction with biological targets.

- BHA’s phenolic group enables antioxidant activity, absent in the esterified morpholine and pyrrolidine analogs.

Enzyme Modulation

- BHA: Induces hepatic glutathione S-transferase (GST) and epoxide hydratase (EH) activities in mice (5–10-fold and 11-fold increases, respectively) . This property underpins its role in detoxifying carcinogens like benzo(a)pyrene.

- Morpholine/Pyrrolidine Derivatives: No direct evidence of enzyme induction is reported. Their applications focus on synthetic intermediates rather than bioactive roles.

Biological Activity

Tert-butyl 2,2-dimethylmorpholine-4-carboxylate (TBDM) is a chemical compound with significant potential in medicinal chemistry due to its biological activity and utility as a synthetic intermediate. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃N₂O₃

- Molecular Weight : 243.33 g/mol

- Structure : TBDM features a morpholine ring, contributing to its reactivity and biological properties. The tert-butyl group enhances its lipophilicity, which can influence its absorption and distribution in biological systems.

The biological activity of TBDM is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The morpholine structure allows for specific binding interactions, potentially altering enzyme activity and leading to significant biochemical responses. However, detailed studies on the exact mechanisms remain limited.

Biological Activity

TBDM has been investigated for its potential antibacterial properties. Recent studies have highlighted its role as a building block in the synthesis of compounds with dual inhibitory effects on bacterial topoisomerases, which are critical enzymes for bacterial DNA replication .

Antibacterial Activity

- Inhibition of Topoisomerases : Research indicates that compounds derived from TBDM exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, dual inhibitors developed from similar structures showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Case Study : In vivo studies demonstrated the efficacy of TBDM derivatives in mouse models of bacterial infections, showcasing their potential as therapeutic agents against multidrug-resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of TBDM, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (6R)-6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | C₁₂H₂₄N₂O₃ | Contains an aminomethyl group; potential for enhanced biological activity |

| Tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Hydroxymethyl group may influence solubility and reactivity |

| Tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | C₁₂H₂₃NO₄ | Stereoisomer that could exhibit different biological properties |

These comparisons illustrate how modifications in the functional groups can significantly impact the biological activity and pharmacological profiles of similar compounds.

Research Findings

Recent literature emphasizes the importance of TBDM in drug development:

- Synthetic Applications : TBDM is frequently used as an intermediate in the synthesis of various pharmaceuticals due to its favorable chemical properties .

- Biological Studies : Ongoing research aims to elucidate the full spectrum of biological activities associated with TBDM and its derivatives, particularly in the context of antibiotic resistance .

Q & A

Q. Key Reagents/Conditions

| Step | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 1 | tert-Butyl chloroformate, morpholine | DCM | 0°C → RT | 60–75% |

| 2 | Methyl iodide, K₂CO₃ | DMF | 60°C | 50–65% |

Advanced Question: How to optimize reaction conditions for low-yield steps in the synthesis?

Methodological Answer:

- Kinetic Control : For step 1, maintain low temperatures (0–5°C) to suppress side reactions (e.g., over-alkylation).

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) in step 2 to enhance dimethylation efficiency .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl δ 1.4 ppm, morpholine ring protons δ 3.2–3.8 ppm) .

- IR : Stretching bands for carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₂₁NO₃: 239.15 g/mol).

Advanced Question: How to resolve discrepancies in NMR and X-ray crystallography data for structural elucidation?

Methodological Answer:

- Crystallographic Refinement : Use SHELX software to model electron density maps, adjusting thermal parameters for accurate bond-length/angle measurements .

- Dynamic Effects : For NMR discrepancies (e.g., unexpected splitting), analyze variable-temperature NMR to assess conformational flexibility .

Basic Question: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

Advanced Question: What strategies mitigate decomposition during long-term storage or under reactive conditions?

Methodological Answer:

- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., >100°C for thermal stability) .

- Radical Scavengers : Add 0.1% BHT to solutions to inhibit oxidative degradation .

Basic Question: What computational methods predict the compound's reactivity in biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron distribution and reactive sites (e.g., nucleophilic carbonyl groups) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities with enzymes (e.g., proteases or kinases) based on morpholine scaffold interactions .

Advanced Question: How to validate docking simulations with experimental bioactivity data?

Methodological Answer:

- Enzyme Assays : Compare IC₅₀ values from in vitro inhibition studies (e.g., fluorogenic substrates) with docking scores .

- SAR Analysis : Synthesize analogs (e.g., varying substituents) to test computational predictions against empirical bioactivity trends .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

Advanced Question: How to address occupational exposure risks during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.